2-Morpholino-1-methylethyl-3,4,5-trimethoxybenzoate
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Overview
Description
2-Morpholino-1-methylethyl-3,4,5-trimethoxybenzoate is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of a morpholine ring, a methylethyl group, and a trimethoxybenzoate moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-1-methylethyl-3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-morpholino-1-methylethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-1-methylethyl-3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine or benzoate derivatives.
Scientific Research Applications
2-Morpholino-1-methylethyl-3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholino-1-methylethyl-3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A closely related compound with similar structural features.
2-Morpholinoethyl-3,4,5-trimethoxybenzoate: Another derivative with a different substitution pattern on the morpholine ring.
Uniqueness
2-Morpholino-1-methylethyl-3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its morpholine ring and trimethoxybenzoate moiety contribute to its versatility in various applications .
Properties
CAS No. |
60439-44-3 |
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Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H25NO6/c1-12(11-18-5-7-23-8-6-18)24-17(19)13-9-14(20-2)16(22-4)15(10-13)21-3/h9-10,12H,5-8,11H2,1-4H3 |
InChI Key |
UJWFQGRSIXAHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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